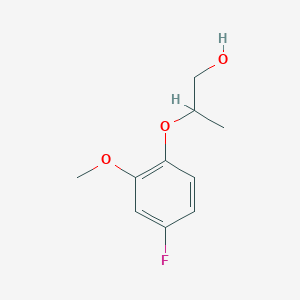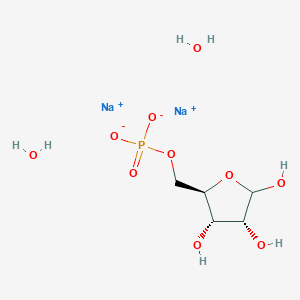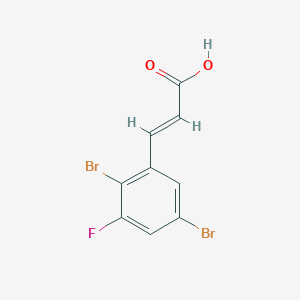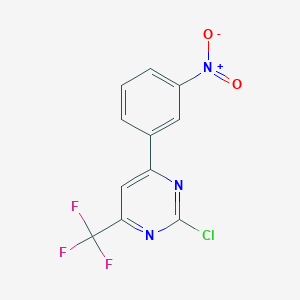
(1r,4r)-Methyl 4-(isocyanatomethyl)cyclohexanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1r,4r)-Methyl 4-(isocyanatomethyl)cyclohexanecarboxylate is an organic compound with a unique structure that includes a cyclohexane ring substituted with an isocyanatomethyl group and a carboxylate ester group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1r,4r)-Methyl 4-(isocyanatomethyl)cyclohexanecarboxylate typically involves the following steps:
Starting Material: The synthesis begins with cyclohexane, which is functionalized to introduce the necessary substituents.
Functional Group Introduction:
Esterification: The carboxylate ester group is introduced through esterification reactions, often using methanol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.
Purification: Employing purification techniques such as distillation or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions: (1r,4r)-Methyl 4-(isocyanatomethyl)cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The isocyanatomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Nucleophiles: Nucleophiles such as amines and alcohols can react with the isocyanatomethyl group.
Major Products:
Oxidation Products: Oxidation can yield compounds with additional oxygen-containing functional groups.
Reduction Products: Reduction can produce compounds with lower oxidation states.
Substitution Products: Substitution reactions can result in the formation of new derivatives with different substituents.
科学的研究の応用
(1r,4r)-Methyl 4-(isocyanatomethyl)cyclohexanecarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (1r,4r)-Methyl 4-(isocyanatomethyl)cyclohexanecarboxylate involves its interaction with molecular targets, such as enzymes or receptors. The isocyanatomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. This interaction can affect various biochemical pathways and result in specific biological effects.
類似化合物との比較
(1r,4r)-Methyl 4-(aminomethyl)cyclohexanecarboxylate: Similar structure but with an aminomethyl group instead of an isocyanatomethyl group.
(1r,4r)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate: Contains a hydroxymethyl group instead of an isocyanatomethyl group.
Uniqueness: (1r,4r)-Methyl 4-(isocyanatomethyl)cyclohexanecarboxylate is unique due to the presence of the isocyanatomethyl group, which imparts distinct reactivity and potential applications compared to its analogs. The isocyanatomethyl group allows for specific interactions with nucleophiles, making it valuable in synthetic chemistry and potential therapeutic applications.
特性
分子式 |
C10H15NO3 |
|---|---|
分子量 |
197.23 g/mol |
IUPAC名 |
methyl 4-(isocyanatomethyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H15NO3/c1-14-10(13)9-4-2-8(3-5-9)6-11-7-12/h8-9H,2-6H2,1H3 |
InChIキー |
HVZZVWWGZYALIN-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CCC(CC1)CN=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![(3R,7R,10S)-3,7,10-trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B13726636.png)

![3-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoylamino]ethoxy]propanoic acid](/img/structure/B13726653.png)
